N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-{4-nitrobenzoyl}thiourea
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-{4-nitrobenzoyl}thiourea is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a nitrobenzamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-{4-nitrobenzoyl}thiourea typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are often employed to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-{4-nitrobenzoyl}thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyphenyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substituents can be introduced into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the hydroxyphenyl group could yield a quinone derivative .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-{4-nitrobenzoyl}thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-{4-nitrobenzoyl}thiourea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Molecular docking studies have shown that it can bind to specific protein receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-{4-nitrobenzoyl}thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole moiety is particularly noteworthy for its role in various biological activities .
Properties
Molecular Formula |
C21H14N4O4S2 |
---|---|
Molecular Weight |
450.5g/mol |
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H14N4O4S2/c26-17-10-7-13(11-15(17)20-23-16-3-1-2-4-18(16)31-20)22-21(30)24-19(27)12-5-8-14(9-6-12)25(28)29/h1-11,26H,(H2,22,24,27,30) |
InChI Key |
FRHDZWLQTMKUPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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